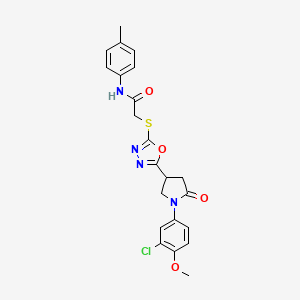![molecular formula C20H18ClN3O3S2 B3412411 N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 932973-66-5](/img/structure/B3412411.png)
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diallylsulfamoyl)benzamide
Descripción general
Descripción
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diallylsulfamoyl)benzamide, also known as CBT-1, is a novel small molecule that has been synthesized for its potential use as a research tool in the field of neuroscience. CBT-1 has been shown to have a unique mechanism of action that could be useful in studying the role of the endocannabinoid system in the brain.
Mecanismo De Acción
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diallylsulfamoyl)benzamide selectively inhibits FAAH, which is responsible for the breakdown of the endocannabinoid anandamide. Anandamide is a neurotransmitter that is involved in pain regulation, mood, and appetite. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, which could have therapeutic effects in a variety of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide in the brain, which could have therapeutic effects in a variety of neurological disorders. Anandamide has been shown to be involved in pain regulation, mood, and appetite. By increasing the levels of anandamide, this compound could potentially be used to treat conditions such as chronic pain, anxiety, and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diallylsulfamoyl)benzamide in lab experiments is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of the endocannabinoid system in the brain. One limitation of using this compound is that it has not been extensively tested in vivo, and its effects on behavior and physiology are not well understood.
Direcciones Futuras
There are several potential future directions for N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diallylsulfamoyl)benzamide research. One area of interest is the potential therapeutic effects of this compound in neurological disorders such as chronic pain, anxiety, and depression. Another area of interest is the role of the endocannabinoid system in addiction and substance abuse, and whether this compound could be used to treat these conditions. Additionally, further research is needed to understand the effects of this compound on behavior and physiology in vivo, and to determine the optimal dosage and administration route for therapeutic use.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diallylsulfamoyl)benzamide has been shown to have potential applications in the field of neuroscience, specifically in the study of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain, appetite, and mood regulation. This compound has been shown to selectively inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, which could have therapeutic effects in a variety of neurological disorders.
Propiedades
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c1-3-11-24(12-4-2)29(26,27)15-7-5-14(6-8-15)20(25)23-17-10-9-16(21)18-19(17)28-13-22-18/h3-10,13H,1-2,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXKECRDRDACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3412328.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B3412336.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B3412341.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B3412352.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B3412376.png)
![4-benzyl-3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B3412379.png)
![2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3412383.png)
![ethyl 4-({[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3412389.png)
![N-(3-acetylphenyl)-2-[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B3412402.png)

![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-N'-(4-fluorophenyl)urea](/img/structure/B3412433.png)
![3-((2-chloro-6-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3412438.png)
![N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3412445.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3412447.png)